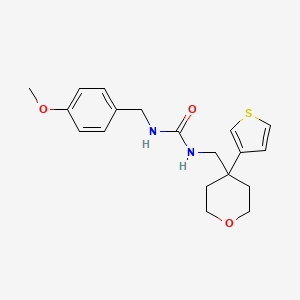

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-20-18(22)21-14-19(7-9-24-10-8-19)16-6-11-25-13-16/h2-6,11,13H,7-10,12,14H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLYCMLSRMNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the methoxybenzyl and thiophenyl derivatives, followed by their coupling under specific reaction conditions.

-

Step 1: Preparation of 4-methoxybenzyl chloride

- React 4-methoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions to obtain 4-methoxybenzyl chloride.

-

Step 2: Preparation of 4-(thiophen-3-yl)tetrahydro-2H-pyran

- React thiophene-3-carbaldehyde with tetrahydropyran in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), to form the desired tetrahydropyran derivative.

-

Step 3: Coupling Reaction

- Combine 4-methoxybenzyl chloride and 4-(thiophen-3-yl)tetrahydro-2H-pyran in the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Use of nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-methoxybenzyl)-3-(phenylmethyl)urea

- 1-(4-methoxybenzyl)-3-(pyridin-3-ylmethyl)urea

- 1-(4-methoxybenzyl)-3-(furan-3-ylmethyl)urea

Comparison

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the presence of the thiophenyl and tetrahydropyran moieties, which impart unique chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological effects.

Biological Activity

1-(4-methoxybenzyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, with CAS number 2309797-86-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and related research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 360.5 g/mol. The structure features a methoxybenzyl group and a thiophene-containing tetrahydro-pyran moiety, which are significant in determining its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and the incorporation of the thiophene and tetrahydropyran units. While specific synthetic routes for this compound are not detailed in the current literature, similar compounds have been synthesized using techniques such as microwave-assisted organic synthesis and solvent-free methods.

The mechanism by which urea derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and disruption of the mitotic spindle formation during cell division . This action leads to cell cycle arrest and apoptosis in cancer cells. The presence of both methoxy and thiophene groups may enhance binding affinity to target proteins involved in cancer progression.

Research Findings

A review of related literature reveals several key findings regarding compounds with similar structures:

- Antiproliferative Effects : Many derivatives have shown significant antiproliferative activity across multiple cancer cell lines.

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to key targets involved in cancer signaling pathways, such as BRAF kinase .

- In Vivo Studies : Some derivatives demonstrated efficacy in animal models without significant toxicity, indicating their potential for further development .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.